Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group (–CN) and a fluorophenyl group attached to an amino group
Preparation Methods
The synthesis of ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-fluoroaniline under specific conditions. One common method includes the use of a base such as sodium hydride in an organic solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds, which are of significant interest in medicinal chemistry.
Hydrogen Bonding Interactions: The compound exhibits unique hydrogen bonding interactions, such as N⋯π and O⋯π interactions, which influence its crystal packing and stability.
Common reagents used in these reactions include bases like sodium hydride and solvents such as acetonitrile. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including potential antiviral and anticancer agents.
Material Science: The compound’s unique hydrogen bonding interactions make it useful in the design of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit specific enzymes or bind to receptors . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate can be compared with other cyanoacrylates and fluorinated organic compounds:
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: This compound also contains a cyano group and a fluorinated phenyl group, but with additional trifluoromethyl groups that enhance its electron-withdrawing properties.
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate: Similar in structure but with an ethoxy group instead of a fluorophenyl group, leading to different hydrogen bonding interactions.
Properties
IUPAC Name |
ethyl 2-cyano-3-(4-fluoroanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKKIXIAQHYRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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